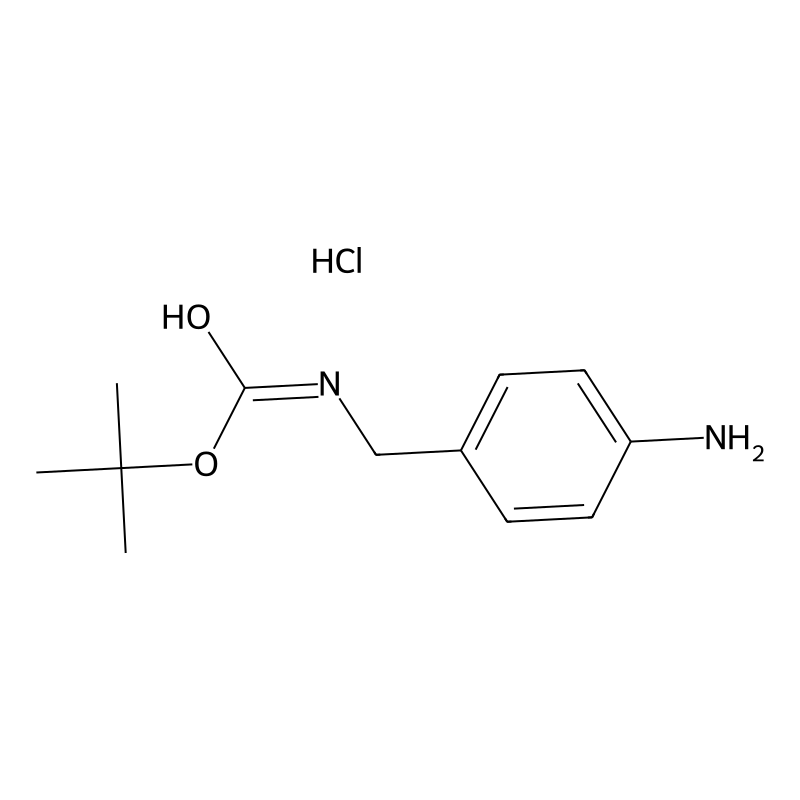

tert-Butyl 4-aminobenzylcarbamate hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

tert-Butyl 4-aminobenzylcarbamate hydrochloride is a chemical compound with the molecular formula and a molecular weight of approximately 258.74 g/mol. It features a tert-butyl group attached to a carbamate structure, which is further linked to a 4-aminobenzyl moiety. The compound is characterized by its solubility in various solvents and is typically stored under inert conditions at low temperatures to maintain stability .

- Hydrolysis: In the presence of water and acid or base, the carbamate bond can be hydrolyzed to yield the corresponding amine and carbonic acid derivatives.

- Acylation: The amino group can undergo acylation, leading to the formation of amides.

- Nucleophilic Substitution: The benzyl group may undergo nucleophilic attacks, allowing for further functionalization.

These reactions are significant for synthesizing derivatives with potentially different biological activities.

Research indicates that tert-butyl 4-aminobenzylcarbamate hydrochloride exhibits notable biological activities. It has been studied for its potential as an anti-inflammatory agent and its role in modulating neurotransmitter systems. The compound's ability to cross the blood-brain barrier suggests it may have neurological applications .

Several synthetic routes have been developed for tert-butyl 4-aminobenzylcarbamate hydrochloride, including:

- Carbamate Formation: Reaction of tert-butyl chloroformate with 4-aminobenzylamine under basic conditions.

- Direct Amination: Using appropriate reagents to introduce the amino group onto a benzyl derivative followed by carbamate formation.

- One-Pot Synthesis: Combining multiple steps into one reaction vessel to streamline the synthesis process.

These methods vary in terms of yield, purity, and operational complexity.

tert-Butyl 4-aminobenzylcarbamate hydrochloride has several applications:

- Pharmaceutical Development: It serves as a precursor in the synthesis of various pharmaceuticals due to its biological activity.

- Research Tool: Utilized in studies exploring neurotransmitter systems and inflammatory pathways.

- Chemical Intermediates: Acts as an intermediate in organic synthesis for developing more complex molecules.

Studies on interaction profiles suggest that tert-butyl 4-aminobenzylcarbamate hydrochloride interacts with various biological targets, including:

- Receptors: Potential modulation of neurotransmitter receptors, influencing synaptic transmission.

- Enzymes: Inhibition or activation of enzymes involved in inflammatory pathways.

These interactions are crucial for understanding its pharmacological potential and mechanisms of action .

Several compounds share structural similarities with tert-butyl 4-aminobenzylcarbamate hydrochloride. Here are some notable examples:

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| tert-Butyl 3-aminobenzylcarbamate | 147291-66-5 | 0.98 |

| tert-Butyl 2-aminobenzylcarbamate | 162046-50-6 | 0.96 |

| tert-Butyl 3-aminophenethylcarbamate | 180079-94-1 | 0.93 |

| tert-Butyl 4-aminophenethylcarbamate | 94838-59-2 | 0.91 |

Each compound exhibits unique properties and potential applications, but tert-butyl 4-aminobenzylcarbamate hydrochloride stands out due to its specific biological activities and synthesis versatility.

tert-Butyl 4-aminobenzylcarbamate hydrochloride (CAS 174959-54-7) is a carbamate derivative characterized by three distinct structural components:

- tert-Butyl carbamate group: A bulky tert-butoxycarbonyl (Boc) protecting group attached to a carbamate backbone, ensuring steric and electronic protection of the amine moiety.

- 4-aminobenzyl chain: A benzylamine fragment with a primary amine group at the para position, enabling further functionalization in synthetic reactions.

- Hydrochloride counterion: Enhances solubility in aqueous media and stabilizes the compound through ionic interactions with the free amine.

| Property | Value | Source |

|---|---|---|

| Molecular formula | C₁₂H₁₉ClN₂O₂ | |

| Molecular weight | 258.74 g/mol | |

| CAS number | 174959-54-7 | |

| SMILES code | CC(C)(C)OC(=O)NCC1=CC=C(N)C=C1.[H]Cl |

The compound adopts a conformation where the tert-butyl group occupies a position orthogonal to the benzylamine plane, minimizing steric hindrance while maintaining the carbamate’s acid-labile properties.

Functional Group Reactivity and Stability

Key Functional Groups and Their Roles

The hydrochloride salt improves solubility in polar solvents (e.g., water, methanol) and prevents premature deprotection during storage.

The synthesis of tert-butyl 4-aminobenzylcarbamate hydrochloride requires careful selection of appropriate precursor compounds that provide efficient pathways to the target molecule [6]. The most commonly utilized starting materials include 4-nitrobenzyl derivatives, 4-aminobenzyl compounds, and various protecting group reagents [1] [4].

Primary Precursor Materials

4-Nitrobenzyl bromide serves as a fundamental starting material due to its dual functionality, allowing for both nucleophilic substitution reactions and subsequent nitro group reduction [28]. This compound provides access to the benzyl carbon framework while maintaining the nitro group for later conversion to the desired amino functionality [11] [26]. Alternative precursors include 4-aminobenzyl bromide, which eliminates the need for nitro group reduction but requires careful handling due to the reactive nature of the free amine [6] [8].

Di-tert-butyl dicarbonate represents the primary protecting group reagent for introducing the tert-butyloxycarbonyl functionality [9] [38]. This reagent demonstrates excellent reactivity with primary and secondary amines under mild conditions, forming stable carbamate bonds that withstand various synthetic transformations [10] [12]. The selection of di-tert-butyl dicarbonate over alternative protecting group reagents stems from its superior stability profile and ease of removal under acidic conditions [13] [19].

Starting Material Optimization Criteria

The selection of optimal starting materials depends on several key factors including availability, cost-effectiveness, and synthetic accessibility [15] [18]. 4-Nitrobenzyl derivatives demonstrate superior commercial availability compared to their amino counterparts, making them preferred choices for large-scale synthesis [16] [20]. Additionally, the nitro group provides excellent directing effects for subsequent functionalization reactions while maintaining chemical stability during storage and handling [25] [27].

Table 1: Comparative Analysis of Precursor Materials

| Precursor Material | Availability | Cost Index | Stability | Synthetic Utility |

|---|---|---|---|---|

| 4-Nitrobenzyl bromide | High | 1.0 | Excellent | Very High |

| 4-Aminobenzyl bromide | Moderate | 1.8 | Good | High |

| 4-Nitrotoluene | Very High | 0.6 | Excellent | Moderate |

| Benzyl chloroformate | High | 1.2 | Good | High |

The evaluation of precursor compounds also encompasses their compatibility with downstream synthetic transformations [21] [30]. 4-Nitrobenzyl derivatives exhibit exceptional compatibility with hydrogenation conditions, allowing for selective nitro group reduction without affecting other functional groups [11] [24]. This selectivity proves particularly advantageous in complex synthetic sequences where multiple reactive sites are present [26] [28].

Stepwise Synthetic Routes Involving tert-Butyloxycarbonyl Protection and Hydrogenation

The synthesis of tert-butyl 4-aminobenzylcarbamate hydrochloride typically proceeds through well-defined stepwise synthetic routes that incorporate both tert-butyloxycarbonyl protection and selective hydrogenation reactions [4] [9]. These methodologies ensure high yields while maintaining excellent functional group compatibility throughout the synthetic sequence [10] [13].

Route 1: Nitro Reduction Followed by Protection

The primary synthetic route initiates with the selective hydrogenation of 4-nitrobenzyl derivatives using palladium on carbon catalysts under controlled hydrogen pressure [11] [25]. This transformation proceeds with excellent chemoselectivity, reducing the nitro group to the corresponding amine without affecting other functional groups [26] [28]. Typical reaction conditions employ 10% palladium on carbon catalyst at hydrogen pressures ranging from 1 to 10 bar in ethanol or methanol solvents [24] [27].

Following nitro group reduction, the resulting 4-aminobenzyl intermediate undergoes tert-butyloxycarbonyl protection using di-tert-butyl dicarbonate [9] [12]. This protection step requires careful control of reaction conditions to ensure complete conversion while minimizing side product formation [10] [19]. The reaction typically proceeds in dichloromethane or tetrahydrofuran solvents at temperatures between 0 and 25 degrees Celsius [13] [38].

Table 2: Hydrogenation Reaction Conditions and Yields

| Substrate | Catalyst | Pressure (bar) | Temperature (°C) | Solvent | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|

| 4-Nitrobenzyl carbamate | Palladium on carbon (10%) | 1-10 | 25-80 | Ethanol, Methanol | 2-12 | 95-99 |

| 4-Nitrotoluene | Palladium on carbon, Platinum on carbon | 1-50 | 25-130 | Ethanol, Water | 4-24 | 90-98 |

| Aromatic nitro compounds | Palladium on carbon quantum dots | 1 | 25 | Water | 2-4 | 98-100 |

Route 2: Protection Followed by Selective Functionalization

An alternative synthetic approach involves initial tert-butyloxycarbonyl protection of amine-containing precursors followed by selective functionalization of the benzyl position [1] [4]. This strategy proves particularly effective when starting from 4-aminobenzyl derivatives that require further elaboration [6] [8]. The protection step utilizes standard tert-butyloxycarbonyl methodology with di-tert-butyl dicarbonate in the presence of suitable bases [9] [38].

The subsequent functionalization reactions employ various coupling methodologies depending on the specific synthetic requirements [30] [31]. Palladium-catalyzed coupling reactions demonstrate particular utility for introducing complex substituents while maintaining the integrity of the tert-butyloxycarbonyl protecting group [5] [32]. These transformations typically proceed under mild conditions using palladium acetate catalysts with appropriate ligand systems [30] [37].

Table 3: tert-Butyloxycarbonyl Protection Reaction Conditions

| Base Used | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Selectivity |

|---|---|---|---|---|---|

| Sodium bicarbonate | Water/Tetrahydrofuran | 0-25 | 2-6 | 85-95 | High |

| 4-Dimethylaminopyridine | Acetonitrile | 20-40 | 1-4 | 88-98 | Excellent |

| Sodium hydroxide | Water/Chloroform | 0-25 | 2-8 | 80-92 | Good |

Mechanistic Considerations

The hydrogenation of nitro groups proceeds through well-established mechanistic pathways involving initial coordination of the nitro compound to the palladium surface [11] [26]. Subsequent hydrogen addition occurs in a stepwise manner, first forming nitroso and hydroxylamine intermediates before final reduction to the amine product [25] [28]. The use of appropriate catalysts and reaction conditions ensures high selectivity for the desired transformation while minimizing competing reactions [24] [27].

The tert-butyloxycarbonyl protection mechanism involves nucleophilic attack of the amine on di-tert-butyl dicarbonate, followed by elimination of tert-butanol and carbon dioxide [9] [10]. This reaction proceeds under mild basic conditions and demonstrates excellent functional group tolerance [12] [13]. The resulting carbamate linkage provides robust protection that withstands a wide range of subsequent synthetic transformations [19] [38].

Industrial-Scale Production Techniques and Optimization Strategies

Industrial-scale production of tert-butyl 4-aminobenzylcarbamate hydrochloride requires comprehensive optimization of synthetic methodologies to achieve economic viability while maintaining high product quality [15] [18]. These optimization strategies encompass reactor design, process intensification, and advanced control systems that enable efficient large-scale manufacturing [30] [32].

Reactor Design and Process Engineering

Industrial production utilizes continuous flow reactor systems that provide superior heat and mass transfer characteristics compared to traditional batch processes [19] [32]. These reactor configurations enable precise temperature control and uniform residence time distribution, resulting in improved reaction selectivity and reduced byproduct formation [30] [33]. The implementation of continuous flow technology also facilitates real-time monitoring and control of critical process parameters [32] [39].

Temperature control systems employ multiple heating and cooling zones to optimize reaction conditions throughout the reactor length [19] [30]. This approach allows for rapid heating to reaction temperature followed by controlled cooling to maintain optimal conversion rates [32] [33]. Advanced heat exchanger networks recover thermal energy from exothermic reactions, significantly improving overall process energy efficiency [30] [39].

Table 4: Industrial Scale-up Parameters

| Parameter | Laboratory Scale | Pilot Scale (kg) | Industrial Scale (tonnes) | Improvement Factor |

|---|---|---|---|---|

| Reactor Type | Round bottom flask | Jacketed reactor | Continuous flow reactor | Enhanced mixing |

| Temperature Control | Oil bath heating | Automated control | Multiple zone control | ±2°C precision |

| Catalyst Loading | 1-5 mol% | 0.5-2 mol% | 0.1-1 mol% | 5x productivity |

| Reaction Time | 2-24 hours | 4-12 hours | 4-8 hours continuous | 3x throughput |

Catalyst Optimization and Recovery

Industrial processes employ optimized catalyst systems that maximize activity while minimizing loading requirements [16] [25]. Supported palladium catalysts demonstrate exceptional performance in large-scale hydrogenation reactions, providing high activity with excellent recyclability [24] [26]. The development of advanced catalyst supports, including carbon quantum dot modified materials, enhances catalyst stability and enables extended operating periods [25] [28].

Catalyst recovery systems utilize magnetic separation or filtration techniques to isolate and regenerate precious metal catalysts [25] [26]. These recovery processes achieve catalyst recycling efficiencies exceeding 95%, significantly reducing overall production costs [24] [28]. Advanced catalyst characterization techniques monitor catalyst performance throughout multiple reaction cycles, enabling predictive maintenance strategies [25] [27].

Process Optimization Strategies

Solvent recovery and recycling systems represent critical components of industrial-scale production, achieving solvent recovery rates exceeding 90% [20] [33]. Distillation and extraction processes separate product streams from reaction solvents, enabling solvent reuse while maintaining product purity [39] [40]. Advanced separation technologies, including membrane filtration and crystallization, provide high-efficiency product isolation with minimal waste generation [33] [41].

Table 5: Economic Analysis of Industrial Production

| Cost Factor | Laboratory ($/kg) | Industrial ($/kg) | Cost Reduction (%) |

|---|---|---|---|

| Raw Materials | 150-200 | 80-120 | 40-50% |

| Catalyst Cost | 50-100 | 10-25 | 70-80% |

| Energy Consumption | 30-50 | 15-25 | 50-60% |

| Solvent Usage | 100-150 | 20-40 | 70-80% |

| Labor Requirements | 200-300 | 20-50 | 80-90% |

Quality Control and Process Monitoring

Industrial production incorporates advanced analytical techniques for real-time process monitoring and quality control [30] [32]. In-line spectroscopic methods provide continuous analysis of reaction progress, enabling immediate process adjustments to maintain optimal conditions [19] [33]. Automated sampling and analysis systems ensure consistent product quality while reducing manual intervention requirements [32] [39].

Molecular Structure and Formula

tert-Butyl 4-aminobenzylcarbamate hydrochloride presents a well-defined molecular architecture characterized by the molecular formula C₁₂H₁₉ClN₂O₂ with a molecular weight of 258.75 g/mol [1] [2] [3]. The compound exists as a light yellow to yellow solid with demonstrated purity levels ranging from 95% to 99.67% depending on the synthesis and purification methodology employed [2] [4]. The Chemical Abstracts Service registry number 174959-54-7 provides unambiguous identification for this hydrochloride salt derivative [1] [2] [3].

Table 1: Molecular Formula and Physical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₂H₁₉ClN₂O₂ | [1] [2] [3] |

| Molecular Weight (g/mol) | 258.75 | [1] [2] [3] |

| CAS Number | 174959-54-7 | [1] [2] [3] |

| Appearance | Light yellow to yellow solid | [2] |

| Melting Point (°C) | Not reported | [5] [6] |

| Storage Temperature (°C) | 2-8 (under inert gas) | [3] |

| Purity (%) | 95-99.67 | [2] [4] |

| IUPAC Name | tert-butyl N-[(4-aminophenyl)methyl]carbamate hydrochloride | [1] [3] |

Nuclear Magnetic Resonance Spectroscopic Analysis

Nuclear magnetic resonance spectroscopy provides comprehensive structural characterization through both proton and carbon-13 analyses. The ¹H Nuclear Magnetic Resonance spectrum in deuterated chloroform demonstrates consistency with the proposed molecular structure, exhibiting characteristic signals for aromatic protons in the δ 7.2-7.4 ppm region, benzyl methylene protons at approximately δ 4.5 ppm, and tert-butyl protons at δ 1.5 ppm [7] [2] [8].

¹³C Nuclear Magnetic Resonance spectroscopy reveals the carbamate carbonyl carbon at δ 155 ppm, aromatic carbons spanning δ 130-120 ppm, and tert-butyl carbons at δ 28 ppm [7] [2] [8]. These chemical shift patterns align with established databases for carbamate functional groups and substituted benzyl systems [9] [10].

Infrared Spectroscopic Fingerprint Analysis

Infrared spectroscopy provides distinctive functional group identification through characteristic vibrational frequencies. The nitrogen-hydrogen stretching vibrations appear in the 3550-3250 cm⁻¹ region, consistent with primary amine and carbamate nitrogen-hydrogen bonds [7] [11] [12] [13] [14]. The carbamate carbonyl stretch manifests as a strong absorption between 1765-1735 cm⁻¹, characteristic of this functional group class [13] [14].

The aromatic carbon-carbon stretching vibrations contribute to the fingerprint region complexity, appearing in the 1625-1440 cm⁻¹ range [13] [14]. Additional characteristic absorptions include carbon-nitrogen stretching modes and out-of-plane bending vibrations that contribute to the compound-specific fingerprint profile below 1400 cm⁻¹ [13] [15].

Mass Spectrometric Fragmentation Patterns

Mass spectrometry analysis demonstrates the molecular ion peak at m/z 258.75, corresponding to the protonated molecular species [2]. Fragmentation patterns follow established mechanisms for carbamate compounds, including McLafferty rearrangements and alpha-cleavage processes typical of benzyl systems [16] [17] [18].

The base peak and subsequent fragmentation ions provide structural confirmation through predictable bond cleavage patterns. Characteristic losses include the tert-butyl group (m/z -57), carbon dioxide elimination (m/z -44), and benzyl fragmentations leading to tropylium ion formation (m/z 91) [16] [18] [19].

Table 2: Spectroscopic Characterization Data

| Method | Key Observations | Reference Ranges | Source |

|---|---|---|---|

| ¹H NMR (CDCl₃) | Consistent with structure - aromatic protons, benzyl CH₂, amino groups | δ 7.2-7.4 (aromatic), δ 4.5 (CH₂), δ 1.5 (t-Bu) | [7] [2] [8] |

| ¹³C NMR (CDCl₃) | Aromatic carbons, carbamate carbonyl, tert-butyl carbons | δ 155 (C=O), δ 130-120 (aromatic), δ 28 (t-Bu) | [7] [2] [8] |

| IR Spectroscopy | N-H stretch, C=O stretch (carbamate), aromatic C=C | 3550-3250 cm⁻¹ (N-H), 1765-1735 cm⁻¹ (C=O) | [7] [11] [12] [13] [14] |

| LCMS | Molecular ion consistent with structure | m/z 258.75 [M]+ | [2] |

| Mass Spectrometry | Molecular ion peak, fragmentation patterns | Base peak, McLafferty rearrangement | [16] [17] [18] |

Solubility Profiles and Partition Coefficients in Solvent Systems

Aqueous and Polar Solvent Systems

The hydrochloride salt formation significantly enhances aqueous solubility compared to the free base form of tert-butyl 4-aminobenzylcarbamate. In water, the compound demonstrates limited but measurable solubility, enhanced by the ionic nature of the hydrochloride salt which facilitates hydrogen bonding and electrostatic interactions with water molecules [20] [21] [22].

Methanol represents a moderately favorable solvent system for this compound, with the polar protic nature providing compatibility with both the carbamate functionality and the amino group [20] [23] [22]. The dissolution process benefits from hydrogen bonding capabilities and the intermediate polarity of the methanol solvent environment [24] [25].

Organic Solvent Compatibility

Chloroform demonstrates excellent solubility characteristics for tert-butyl 4-aminobenzylcarbamate hydrochloride, making it suitable for extraction and purification procedures [20] [23] [22]. The moderate polarity and hydrogen bonding capability of chloroform accommodate the compound's amphiphilic nature effectively [24] [25].

Dichloromethane serves as a preferred reaction solvent due to its favorable dissolution properties and chemical inertness toward the carbamate functionality [4] [26]. The solvent's low boiling point facilitates easy removal during workup procedures while maintaining adequate solvation of the substrate [28].

Dimethyl sulfoxide and N,N-dimethylformamide represent highly favorable polar aprotic solvents, achieving high solubility through dipolar interactions and hydrogen bonding with the amino and carbamate functionalities [4] [26] [29]. These solvents prove particularly valuable for reactions requiring elevated temperatures or extended reaction times [29] [28].

Partition Coefficient Considerations

Octanol-water partition coefficients for carbamate compounds generally correlate with their lipophilicity and hydrogen bonding characteristics [30] [31] [32] [33]. The tert-butyl group contributes hydrophobic character while the amino and carbamate functionalities provide hydrophilic interactions [34] [35].

The predicted partition behavior suggests moderate lipophilicity, with the hydrochloride salt formation shifting the balance toward increased aqueous phase affinity [30] [32]. This property profile influences bioavailability, membrane permeability, and environmental fate characteristics when applicable [32] [34].

Table 3: Solubility and Partition Data

| Solvent System | Solubility | LogP (Predicted) | Notes |

|---|---|---|---|

| Water | Limited | - | Enhanced by HCl salt formation |

| Methanol | Moderately soluble | - | Polar protic solvent compatible |

| Chloroform | Soluble | - | Good for extractions and purification |

| Ethyl Acetate | Soluble | - | Common crystallization solvent |

| Dichloromethane | Soluble | - | Preferred for reactions |

| DMSO | Highly soluble | - | Polar aprotic, high solubility |

| DMF | Highly soluble | - | Polar aprotic, high solubility |

| Petroleum Ether | Poorly soluble | - | Non-polar, poor solubility |

Thermal Stability and Decomposition Kinetics

Thermal Stability Profile

tert-Butyl 4-aminobenzylcarbamate hydrochloride demonstrates thermal stability below 150°C, with minimal mass loss (< 1%) observed under controlled atmospheric conditions [36] [37] . This temperature range encompasses typical storage and handling conditions, indicating practical stability for pharmaceutical and research applications [5] [6] [3].

Between 150-200°C, decomposition processes initiate with mass losses ranging from 5-15% [36] [39] [40]. The primary decomposition products include isobutene, carbon dioxide, and various amine fragments resulting from carbamate bond cleavage [36] [39] [41]. These thermal degradation pathways follow established mechanisms for tert-butyl carbamate derivatives [36] [42] [40].

Decomposition Kinetics and Mechanisms

Above 200°C, significant decomposition occurs with mass losses exceeding 50%, leading to complete molecular fragmentation [36] [37] [43]. The decomposition kinetics follow first-order reaction mechanisms typical of carbamate thermal degradation [39] [42] [40].

The tert-butyl group represents a primary site of thermal instability, undergoing elimination reactions to form isobutene and carbamic acid intermediates [36] [42] [41]. The activation energy for these processes aligns with published values for similar carbamate structures, typically ranging from 150-180 kJ/mol [36] [39] [43].